![molecular formula C14H18N4O3 B2774362 N-(3-(叔丁基)异噁唑-5-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]噁嗪-3-甲酰胺 CAS No. 1428353-11-0](/img/structure/B2774362.png)

N-(3-(叔丁基)异噁唑-5-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]噁嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

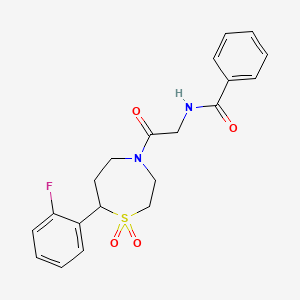

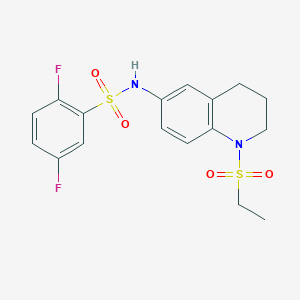

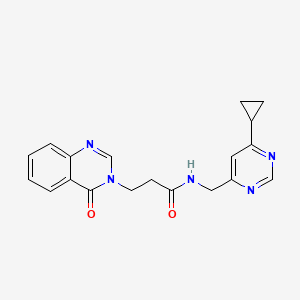

“N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a compound that has been identified as a potent and selective FLT3 inhibitor with good pharmaceutical properties . The compound has a linear formula of C13H15N3O2 .

Synthesis Analysis

The synthesis of isoxazole derivatives has been reported in various studies. For instance, Allegretti and Ferreira (2013) reported cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles .Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms including carbon, hydrogen, nitrogen, and oxygen. The exact structure would need to be determined through advanced techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound has been found to be involved in various chemical reactions. For example, it has been used as a potent FLT3 inhibitor . More detailed information about its chemical reactions would require specific experimental data .Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.283 . More detailed physical and chemical properties would require specific experimental data.科学研究应用

- Isoxazole derivatives are commonly found in commercially available drugs due to their biological significance . Researchers have been keen on developing eco-friendly synthetic strategies for isoxazole synthesis.

- FLT3 (FMS-like tyrosine kinase 3) plays a critical role in acute myeloid leukemia (AML) development. Novel N-(5-tert-butyl-isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed as FLT3 inhibitors .

- Robust synthetic methods for generating diverse heterocyclic molecules accelerate drug discovery programs .

- Efficient, catalyst-free methods have been developed for synthesizing 5-substituted isoxazoles using microwave assistance .

Drug Discovery and Medicinal Chemistry

FLT3 Kinase Inhibition

Diversity-Oriented Synthesis

Microwave-Assisted Synthesis

Clinical Development and Safety Assessment

作用机制

Target of Action

The primary target of this compound is FMS-like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

This compound acts as a potent inhibitor of FLT3 . It binds to FLT3 and inhibits its phosphorylation, thereby blocking the signal transduction pathway . This leads to a decrease in the proliferation of cells that overexpress FLT3 .

Biochemical Pathways

The inhibition of FLT3 affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The compound has been reported to have acceptable aqueous solubility and a desirable pharmacokinetic profile . .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of FLT3-overexpressing cells . It can induce apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that the compound led to complete tumor regression in the MV4-11 xenograft model .

未来方向

Isoxazole derivatives, including this compound, continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . Future research will likely focus on improving the synthesis methods, understanding the mechanism of action, and evaluating the safety and efficacy of these compounds in clinical trials .

属性

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-14(2,3)10-7-11(21-17-10)16-12(19)9-8-15-18-5-4-6-20-13(9)18/h7-8H,4-6H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCMFSXKPMMFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=C3N(CCCO3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

![2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2774283.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)

![2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2774299.png)